molecular formula C10H12N2O B11912825 N-(Indolin-5-yl)acetamide

N-(Indolin-5-yl)acetamide

Cat. No.: B11912825
M. Wt: 176.21 g/mol
InChI Key: WAVXIAIVEPQDEE-UHFFFAOYSA-N
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Description

N-(Indolin-5-yl)acetamide is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic organic compound that consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Indolin-5-yl)acetamide typically involves the acylation of indoline. One common method is the reaction of indoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(Indolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indoline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Indole derivatives.

    Reduction: Saturated indoline derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

N-(Indolin-5-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurological disorders.

    Pharmaceuticals: Indoline derivatives, including this compound, are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(Indolin-5-yl)acetamide involves its interaction with specific molecular targets in the body. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid (NMDA) receptors and reducing oxidative stress.

Comparison with Similar Compounds

N-(Indolin-5-yl)acetamide can be compared with other indoline derivatives, such as:

    Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.

    Indoline-2-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals.

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

Uniqueness: this compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)acetamide

InChI

InChI=1S/C10H12N2O/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10/h2-3,6,11H,4-5H2,1H3,(H,12,13)

InChI Key

WAVXIAIVEPQDEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NCC2

Origin of Product

United States

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